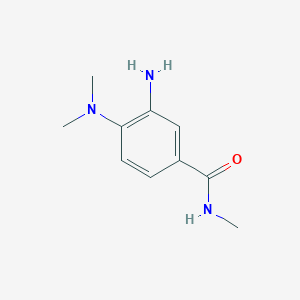

3-amino-4-(dimethylamino)-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-amino-4-(dimethylamino)-N-methylbenzamide is an organic compound with a complex structure that includes both amino and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(dimethylamino)-N-methylbenzamide typically involves the acylation of 3-amino-4-(dimethylamino)aniline with N-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields. These systems can optimize reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(dimethylamino)-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-amino-4-(dimethylamino)-N-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 3-amino-4-(dimethylamino)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

3-amino-4-methylbenzamide: Lacks the dimethylamino group, which may affect its reactivity and biological activity.

4-(dimethylamino)benzamide: Lacks the amino group at the 3-position, which may influence its chemical properties and applications.

Uniqueness

3-amino-4-(dimethylamino)-N-methylbenzamide is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

3-amino-4-(dimethylamino)-N-methylbenzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article will delve into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H16N2O

- Molecular Weight : 192.26 g/mol

This compound features an amide functional group, which is known for its ability to engage in hydrogen bonding, influencing its biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria, indicating moderate effectiveness.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on different cancer cell lines have shown that it can inhibit cell proliferation effectively. For instance, the IC50 values reported for MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines were approximately 15 µM and 20 µM, respectively, suggesting a potential role in cancer therapy .

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways related to proliferation and apoptosis.

- Receptor Interaction : It has been suggested that the compound interacts with various receptors, modulating their activity and potentially leading to altered cellular responses.

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of various compounds, this compound was tested against a panel of bacterial strains. The results indicated that while it was effective against certain strains, resistance was noted in others, highlighting the need for further investigation into its spectrum of activity and potential combinations with other antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted to evaluate the anticancer effects of this compound on MDA-MB-231 cells. The treatment resulted in significant apoptosis as evidenced by increased caspase-3 activity and a decrease in cell viability. Flow cytometry analysis confirmed these findings, showing an increase in the sub-G1 phase population post-treatment .

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

3-amino-4-(dimethylamino)-N-methylbenzamide |

InChI |

InChI=1S/C10H15N3O/c1-12-10(14)7-4-5-9(13(2)3)8(11)6-7/h4-6H,11H2,1-3H3,(H,12,14) |

InChI Key |

VICNFDIKOCYUGE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)N(C)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.